![molecular formula C15H26BrNO2 B6352090 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95% CAS No. 1609404-31-0](/img/structure/B6352090.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is a chemical compound with a molecular weight of 332.28 . It has a linear formula of C15 H25 N O2 . Br H . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is 1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is a solid compound stored at room temperature . It has a molecular weight of 332.28 and a linear formula of C15 H25 N O2 . Br H .Aplicaciones Científicas De Investigación
Laser Active Compounds : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide derivatives have been used in the synthesis of laser active cyanopyrromethene-BF2 complexes (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Antirheumatic Drug Metabolites : This compound has been studied in relation to the synthesis and activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a disease-modifying antirheumatic drug (Baba, Makino, Ohta, & Sohda, 1998).
Synthesis of Conformationally Restricted Dopamine Analogues : The compound is involved in the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Pesticide Interaction and Residue Formation : It has been studied in the context of the interaction of herbicides like N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, leading to the formation of unexpected residues (Bartha, 1969).
Synthesis of Hypnotic Agents : Derivatives of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide have been synthesized and evaluated for their potential as hypnotic agents (Ergenç, Çapan, Günay, Oezkirimli, Güngör, Özbey, & Kendi, 1999).
Antiulcer Activities : This compound has been used in the synthesis of derivatives with significant antiulcer activities (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Synthesis Technology Development : A new synthesis technology for N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide was designed, showcasing its potential for large-scale industrial production (Lan-xiang, 2011).
Bromophenol Derivatives for Disease Treatment : The compound has been involved in the synthesis of bromophenol derivatives effective as inhibitors of enzymes like carbonic anhydrase, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Laccase-Mediated Antioxidant Production : The compound has been studied in the laccase-mediated oxidation of 2,6-dimethoxyphenol for producing compounds with higher antioxidant capacity (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Ischemia/Reperfusion-Induced Cardiac Dysfunction Protection : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide derivatives have been evaluated for their protective effects against ischemia/reperfusion-induced cardiac dysfunction (Mandal, Kutala, Khan, Mohan, Varadharaj, Sridhar, Carnes, Kálai, Hideg, & Kuppusamy, 2007).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWTWCAIRJSJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC(=C(C=C1)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

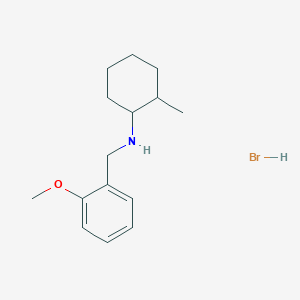
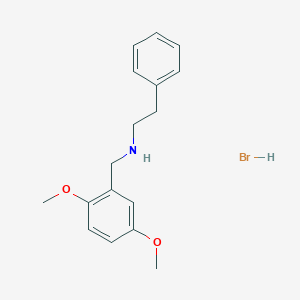

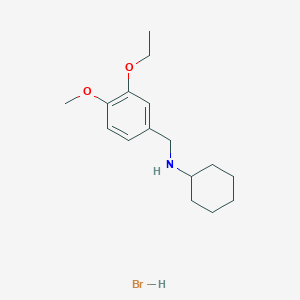


![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)
amine hydrobromide; 95%](/img/structure/B6352068.png)
amine hydrobromide; 95%](/img/structure/B6352077.png)


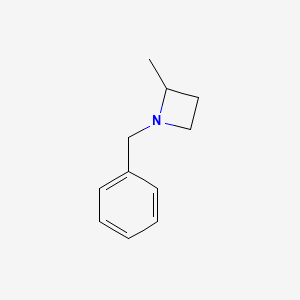
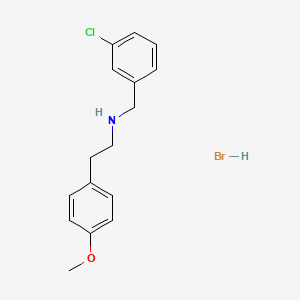
amine hydrobromide; 95%](/img/structure/B6352108.png)